molecular formula C16H17Cl2N3O4S B2496668 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1189484-17-0

2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2496668
CAS No.: 1189484-17-0
M. Wt: 418.29
InChI Key: NVBSEMQBJVQXCV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a useful research compound. Its molecular formula is C16H17Cl2N3O4S and its molecular weight is 418.29. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C13_{13}H12_{12}Cl2_{2}N4_{4}O3_{3}S
  • Molecular Weight: 347.27 g/mol

The compound features a dichlorophenoxy group, a pyrazole moiety, and a thiolane ring which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The presence of the dichlorophenoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. Compounds with pyrazole and thiolane structures often demonstrate the ability to scavenge free radicals, thus protecting cellular components from oxidative damage. The dioxo-thiolan component is particularly noted for its electron-donating properties which may contribute to this activity .

Anti-inflammatory Effects

Studies have suggested that similar pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The modulation of pathways involved in inflammation could be a significant mechanism through which this compound exerts its biological effects. In vitro studies have shown that such compounds can reduce the expression of TNF-alpha and IL-6 in macrophages .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity: Certain studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Modulation of Signaling Pathways: The compound may influence various signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on related pyrazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for therapeutic applications .

Study 2: Antioxidant Assessment

In vitro assays measuring DPPH radical scavenging showed that the compound exhibited a dose-dependent response in reducing oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantSignificant DPPH radical scavenging
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O4S/c1-10-6-15(21(20-10)12-4-5-26(23,24)9-12)19-16(22)8-25-14-3-2-11(17)7-13(14)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBSEMQBJVQXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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